molecular formula C22H20O2 B13964377 Ethyl 4-(pyren-1-yl)butanoate CAS No. 59275-39-7

Ethyl 4-(pyren-1-yl)butanoate

Cat. No.: B13964377
CAS No.: 59275-39-7
M. Wt: 316.4 g/mol
InChI Key: XNZNRXZOOFWLIH-UHFFFAOYSA-N
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Description

Ethyl 4-(pyren-1-yl)butanoate is an ester derivative featuring a pyrene moiety linked via a four-carbon aliphatic chain to an ethyl ester group. Pyrene, a polycyclic aromatic hydrocarbon (PAH), is known for its strong fluorescence and electronic conjugation properties, making this compound of interest in materials science, particularly in organic electronics and fluorescent probes . The butanoate chain provides flexibility and modulates solubility, while the ethyl ester enhances stability and facilitates synthetic modifications.

Properties

IUPAC Name

ethyl 4-pyren-1-ylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O2/c1-2-24-20(23)8-4-5-15-9-10-18-12-11-16-6-3-7-17-13-14-19(15)22(18)21(16)17/h3,6-7,9-14H,2,4-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZNRXZOOFWLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282609
Record name ethyl 4-(pyren-1-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59275-39-7
Record name NSC26815
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26815
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-(pyren-1-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-pyren-1-ylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs of ethyl 4-(pyren-1-yl)butanoate, highlighting substituent effects on properties:

Compound Name Substituent Key Properties/Applications References
This compound Pyren-1-yl Fluorescence, electronic materials N/A (hypothetical)
Ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate Trifluoromethylpyrazole Agrochemical intermediates, bioactivity
Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate Benzimidazole Pharmaceutical synthesis, ligand design
Ethyl 4-(3-((triethylsilyl)oxy)cyclohex-2-en-1-yl)butanoate Triethylsilyl-protected cyclohexenol Catalysis, silyl enol ether reactivity
Ethyl 4-(4-methylthiophen-2-yl)butanoate Thiophene Conductive polymers, optoelectronics

Physicochemical Properties

  • Fluorescence: Pyrene’s extended π-system grants this compound superior fluorescence quantum yield compared to thiophene or benzimidazole analogs, which lack significant conjugation .
  • Solubility : The ethyl ester group enhances solubility in organic solvents (e.g., acetone, DCM) across all analogs. However, pyrene’s hydrophobicity may reduce aqueous solubility relative to polar substituents like trifluoromethylpyrazole .
  • Thermal Stability : Silyl-protected derivatives () exhibit higher thermal stability due to the triethylsilyl group, whereas pyrenyl derivatives may decompose at elevated temperatures due to PAH degradation .

Biological Activity

Ethyl 4-(pyren-1-yl)butanoate is an organic compound notable for its unique structure and biological properties. Its molecular formula is C18H18O2C_{18}H_{18}O_2, and it has a molecular weight of approximately 278.34 g/mol. This compound features a pyrene moiety, which contributes to its strong fluorescence, making it valuable in various biological applications, particularly in molecular biology and biochemistry.

The compound is classified as an ester, specifically derived from the reaction of pyrene-1-butanol with butanoic acid. The synthesis typically involves the use of acid catalysts under reflux conditions to ensure complete conversion into the desired ester. The structural characteristics of this compound allow it to participate in non-covalent interactions such as π-π stacking and hydrophobic interactions, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC18H18O2C_{18}H_{18}O_2
Molecular Weight278.34 g/mol
Density1.2 g/cm³
Boiling Point340 °C
Melting Point50-52 °C

Biological Applications

Fluorescent Probe : this compound is widely utilized as a fluorescent probe in cellular studies. Its ability to intercalate into DNA allows researchers to monitor nucleic acid dynamics and cellular mechanisms effectively. This property is particularly valuable for studying molecular interactions within living cells.

Drug Delivery Systems : The compound's capacity to interact with biological membranes has led to exploration in drug delivery applications. Its unique structure facilitates the encapsulation of therapeutic agents, enhancing their bioavailability and targeting capabilities.

Protein Interactions : this compound can also interact with proteins, providing insights into protein dynamics and interactions within cellular environments. This interaction is essential for understanding various biochemical pathways and developing new therapeutic strategies.

Case Studies and Research Findings

  • Fluorescence Quenching Studies : Research has demonstrated that this compound exhibits significant fluorescence quenching when interacting with nucleic acids. This property has been exploited to develop sensitive assays for DNA detection, where the degree of quenching correlates with DNA concentration.
  • Cellular Uptake Experiments : In a study examining the cellular uptake of this compound, it was found that the compound could penetrate cell membranes efficiently, leading to enhanced intracellular fluorescence signals. This characteristic makes it a promising candidate for imaging applications in live-cell studies.
  • Drug Delivery Efficacy : A recent investigation focused on the use of this compound as a carrier for anticancer drugs. The study reported improved drug solubility and targeted delivery to cancer cells, demonstrating its potential utility in developing more effective cancer therapies.

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